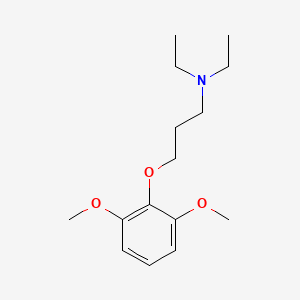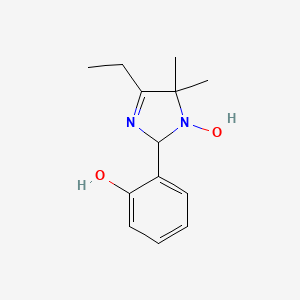![molecular formula C16H19N5O2S B4967995 N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)
N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide, commonly known as AOTEA, is a chemical compound that has attracted significant attention in scientific research. AOTEA is a novel compound that has been synthesized and its potential as a bioactive molecule has been studied.
Wirkmechanismus
The mechanism of action of AOTEA is not fully understood. However, it has been suggested that AOTEA may inhibit the activity of enzymes involved in the growth and proliferation of cancer cells. AOTEA may also disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
AOTEA has been shown to have biochemical and physiological effects in vitro. In cancer cells, AOTEA has been shown to induce cell cycle arrest and apoptosis. AOTEA has also been shown to inhibit the growth of fungi and bacteria. In animal studies, AOTEA has been shown to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using AOTEA in lab experiments is its potential as a therapeutic agent for various diseases. AOTEA has also been shown to have low toxicity in vitro. However, one limitation of using AOTEA in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for research on AOTEA. One direction is to study the mechanism of action of AOTEA in more detail. Another direction is to study the pharmacokinetics and pharmacodynamics of AOTEA in vivo. Additionally, AOTEA could be further studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
In conclusion, AOTEA is a novel compound that has shown potential as a bioactive molecule. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of AOTEA as a therapeutic agent.
Synthesemethoden
The synthesis of AOTEA involves a series of chemical reactions. The starting material for the synthesis is 4-allyl-5-mercapto-1,2,4-triazole-3-carboxamide, which is reacted with N-(2-bromoethyl)benzamide to form N-(2-(4-allyl-5-mercapto-1,2,4-triazol-3-yl)ethyl)benzamide. This compound is then reacted with thioacetic acid to produce AOTEA.
Wissenschaftliche Forschungsanwendungen
AOTEA has been studied for its potential as a bioactive molecule. It has been shown to have anticancer, antifungal, and antibacterial properties. AOTEA has also been studied for its potential as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[1-[5-(2-amino-2-oxoethyl)sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-3-9-21-14(19-20-16(21)24-10-13(17)22)11(2)18-15(23)12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3,(H2,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXKNDJYZOLAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1CC=C)SCC(=O)N)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4967919.png)
![N~1~-(5-tert-butyl-3-isoxazolyl)-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4967925.png)
![3-methyl-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B4967931.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4967948.png)
![1-(4-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4967952.png)

![ethyl 4-(4-methoxybenzyl)-1-[(1-oxido-3-pyridinyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4967965.png)
![2-imino-5-[4-(methylthio)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4967970.png)
![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)
![1-[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967976.png)

![ethyl 4-{[N-[(4-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycyl]amino}benzoate](/img/structure/B4967999.png)

